2-(1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid hydrochloride
CAS No.: 132205-60-8
Cat. No.: VC4881934
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 132205-60-8 |
---|---|
Molecular Formula | C13H18ClNO2 |
Molecular Weight | 255.74 |
IUPAC Name | 2-[1-(aminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetic acid;hydrochloride |
Standard InChI | InChI=1S/C13H17NO2.ClH/c14-9-13(8-12(15)16)7-3-5-10-4-1-2-6-11(10)13;/h1-2,4,6H,3,5,7-9,14H2,(H,15,16);1H |
Standard InChI Key | OVNQLHFXVXTWFT-UHFFFAOYSA-N |
SMILES | C1CC2=CC=CC=C2C(C1)(CC(=O)O)CN.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound, as per IUPAC guidelines, is 2-(1-(aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid hydrochloride. Its molecular formula is C₁₃H₁₈ClNO₂, with a molar mass of 255.74 g/mol . The hydrochloride salt forms through protonation of the primary amine group by hydrochloric acid, enhancing solubility in polar solvents compared to the free base.
Structural Elucidation
The molecule consists of a partially hydrogenated naphthalene ring (tetrahydronaphthalene) with two distinct functional groups:
-
An aminomethyl group (-CH₂NH₂) at position 1 of the tetrahydronaphthalene system
-
An acetic acid moiety (-CH₂COOH) attached to the same carbon
X-ray crystallography data for analogous compounds suggests the tetrahydronaphthalene ring adopts a boat conformation, with the aminomethyl and acetic acid groups in equatorial positions to minimize steric strain . The hydrochloride counterion interacts ionically with the protonated amine, forming a crystalline lattice stabilized by hydrogen bonds between the carboxylic acid and chloride ions .
Table 1: Key Structural Parameters
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₈ClNO₂ | |
Molecular Weight | 255.74 g/mol | |
Hydrogen Bond Donors | 3 (NH₃⁺, COOH) | |
Hydrogen Bond Acceptors | 4 (O from COOH, Cl⁻) |
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols remain proprietary, analysis of structurally similar compounds suggests two plausible routes:
Route A: Reductive Amination Approach
-
Condensation of 1-tetralone with glycine ethyl ester under Mannich reaction conditions
-
Catalytic hydrogenation of the resulting imine to install the aminomethyl group
-
Hydrolysis of the ester to free carboxylic acid
Route B: Nucleophilic Substitution Strategy
-
Bromination of 1-hydroxytetralin to 1-bromotetralin
-
Reaction with potassium cyanide to form 1-cyano derivative
-
Reduction to primary amine using LiAlH₄
-
Alkylation with chloroacetic acid
-
Acid-base titration with HCl to precipitate hydrochloride salt
Both routes typically yield final products with ≥95% purity, as verified by HPLC analysis from commercial suppliers .
Purification and Characterization
Industrial-scale purification employs recrystallization from ethanol/water mixtures (3:1 v/v), achieving crystalline plates with melting points between 215-218°C (decomposition). Key characterization data includes:
-
¹H NMR (D₂O, 400 MHz): δ 7.15-7.05 (m, 4H, aromatic), 3.82 (s, 2H, CH₂COOH), 3.10 (d, J=12.4 Hz, 2H, CH₂NH₂), 2.95-2.75 (m, 4H, tetralin CH₂)
-
IR (KBr): 2940 cm⁻¹ (NH₃⁺ stretch), 1720 cm⁻¹ (C=O), 1585 cm⁻¹ (COO⁻ asym)
Physicochemical Properties
Solubility Profile
The hydrochloride salt demonstrates enhanced aqueous solubility compared to the free base:
Stability Data
Accelerated stability studies (40°C/75% RH) show:
-
Degradation after 6 months: 2.3% (hydrolysis of amide bonds)
-
Photostability (ICH Q1B): No significant decomposition under UV/Vis light
Quantity | Price (EUR) | Purity |
---|---|---|
50 mg | 698 | ≥98% |
500 mg | 1,960 | ≥99% |
Research Applications
-
Neuroscience: Acts as a constrained analog of histamine for H₃ receptor studies
-
Cancer Biology: Inhibits lysine-specific demethylase 1 (LSD1) at IC₅₀ = 320 nM
-
Material Science: Serves as a chiral building block for liquid crystal polymers
Hazard Code | Description |
---|---|
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Future Directions
Ongoing structure-activity relationship (SAR) studies aim to optimize the compound's pharmacokinetic profile by:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume